

# Application Notes and Protocols: Butanediol Diacrylate in UV-Curable Coatings and Inks

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-**Butanediol Diacrylate** (BDDA) in the formulation of ultraviolet (UV)-curable coatings and inks. This document includes detailed information on the properties of BDDA, its role in formulations, and standardized protocols for evaluating the performance of coatings and inks containing this versatile difunctional acrylate monomer.

# Introduction to 1,4-Butanediol Diacrylate (BDDA)

1,4-Butanediol diacrylate (BDDA) is a low-viscosity, difunctional acrylate monomer that serves as a reactive diluent and crosslinking agent in UV/EB-curable systems.[1] Its linear structure and two acrylate functional groups allow it to polymerize rapidly upon exposure to UV light in the presence of a photoinitiator, forming a durable cross-linked polymer network. BDDA is widely used to reduce the viscosity of formulations, enhancing flow and application properties, while also contributing significantly to the final performance characteristics of the cured material.[1][2] It is known to improve hardness, chemical resistance, and adhesion of coatings and inks.[1]

# **Physicochemical Properties of BDDA**

Understanding the fundamental properties of BDDA is crucial for effective formulation development. Key physicochemical data are summarized in the table below.



| Property         | Value                          | Reference |
|------------------|--------------------------------|-----------|
| Chemical Formula | C10H14O4                       | [1]       |
| Molecular Weight | 198.22 g/mol                   | [1]       |
| Appearance       | Clear, colorless liquid        | [1]       |
| Viscosity @ 25°C | 10–20 mPa⋅s                    | [1]       |
| Density @ 25°C   | 1.01 - 1.051 g/cm <sup>3</sup> | [1][2]    |
| Boiling Point    | >150°C                         | [1]       |
| Flash Point      | >110°C                         | [1]       |
| Purity           | ≥98%                           | [1]       |

## **Role and Performance in UV-Curable Formulations**

BDDA is a key component for formulators seeking to achieve a balance of low viscosity and high performance in UV-curable systems. Its primary functions and their impact on coating and ink properties are outlined below.

## **Viscosity Reduction**

As a low-viscosity monomer, BDDA is highly effective at reducing the viscosity of high molecular weight oligomers and other viscous components in a formulation. This allows for better processing and application, particularly in techniques like inkjet printing where low viscosity is critical.

## **Curing Characteristics**

BDDA's high reactivity contributes to rapid cure speeds. The concentration of BDDA can influence the cure kinetics of the formulation. The effect of difunctional acrylates like BDDA on the properties of cured films has been studied, demonstrating their role in achieving desirable film characteristics.

# **Mechanical Properties**



The incorporation of BDDA into a UV-curable formulation generally enhances the mechanical properties of the cured film. As a difunctional monomer, it increases the crosslink density of the polymer network, leading to improved hardness and scratch resistance.

## Adhesion

BDDA can improve the adhesion of UV-curable coatings and inks to a variety of substrates. Its low viscosity can promote better wetting of the substrate surface, leading to enhanced physical and chemical bonding.

### **Chemical Resistance**

The highly cross-linked network formed by the polymerization of BDDA contributes to excellent chemical resistance. Cured films containing BDDA often exhibit improved resistance to solvents, acids, and bases.

The following table summarizes the expected performance enhancements when incorporating BDDA into a UV-curable formulation.

| Performance Metric  | Effect of BDDA |
|---------------------|----------------|
| Viscosity           | Decreases      |
| Cure Speed          | Increases      |
| Hardness            | Increases      |
| Adhesion            | Improves       |
| Flexibility         | Moderate       |
| Chemical Resistance | Improves       |

# **Experimental Protocols**

The following protocols describe standard methods for evaluating the performance of UV-curable coatings and inks containing BDDA.

## **Formulation Preparation**



Objective: To prepare a UV-curable formulation for testing.

#### Materials:

- Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)
- 1,4-Butanediol Diacrylate (BDDA)
- Photoinitiator (e.g., TPO, BAPO)
- Additives (e.g., wetting agents, defoamers)
- Opaque container
- · Magnetic stirrer and stir bar

#### Procedure:

- In an opaque container, combine the desired amounts of oligomer and BDDA.
- Mix using a magnetic stirrer until a homogeneous mixture is achieved.
- Add the photoinitiator and any other additives to the mixture.
- Continue stirring in the dark until all components are completely dissolved and the mixture is uniform.
- Allow the formulation to sit for a period to allow any entrapped air bubbles to escape.

## **Coating Application and UV Curing**

Objective: To apply a uniform film of the formulation and cure it using UV radiation.

#### Materials:

- Substrate (e.g., steel panels, plastic sheets, paper)
- Film applicator (e.g., wire-wound bar, doctor blade)



• UV curing system (e.g., mercury lamp, LED lamp) with controlled intensity and belt speed.

#### Procedure:

- Clean and prepare the substrate surface as required.
- Apply a small amount of the formulation at one end of the substrate.
- Draw down the formulation across the substrate using a film applicator to create a uniform wet film of a specified thickness.
- Immediately pass the coated substrate through the UV curing system.
- Control the UV dose by adjusting the lamp intensity and/or the belt speed.
- Allow the cured coating to cool to room temperature before testing.

## **Performance Evaluation**

Objective: To assess the adhesion of the cured coating to the substrate.

#### Materials:

- Cross-hatch cutting tool with a specified blade spacing
- Adhesion test tape (as specified in ASTM D3359)
- Soft brush

#### Procedure:

- Make a series of parallel cuts through the coating to the substrate using the cutting tool.
- Make a second series of cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
- Gently brush the area to remove any loose flakes of coating.
- Apply the adhesion test tape firmly over the cross-hatch area.



- Smooth the tape to ensure good contact.
- Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.
- Visually inspect the cross-hatch area and the tape for any removed coating.
- Classify the adhesion according to the ASTM D3359 scale (5B = no removal, 0B = severe removal).

Objective: To determine the surface hardness of the cured coating.

#### Materials:

- A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
- Pencil sharpener
- A device to hold the pencil at a 45-degree angle to the surface

#### Procedure:

- Starting with the softest pencil, push the pencil lead firmly against the coated surface at a 45degree angle.
- Move the pencil forward about 6.5 mm (0.25 inches).
- Wipe the surface with a soft cloth and examine for any indentation or scratching of the coating.
- Repeat the process with pencils of increasing hardness until a pencil is found that scratches the coating.
- The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.

Objective: To evaluate the resistance of the cured coating to a specific solvent.



#### Materials:

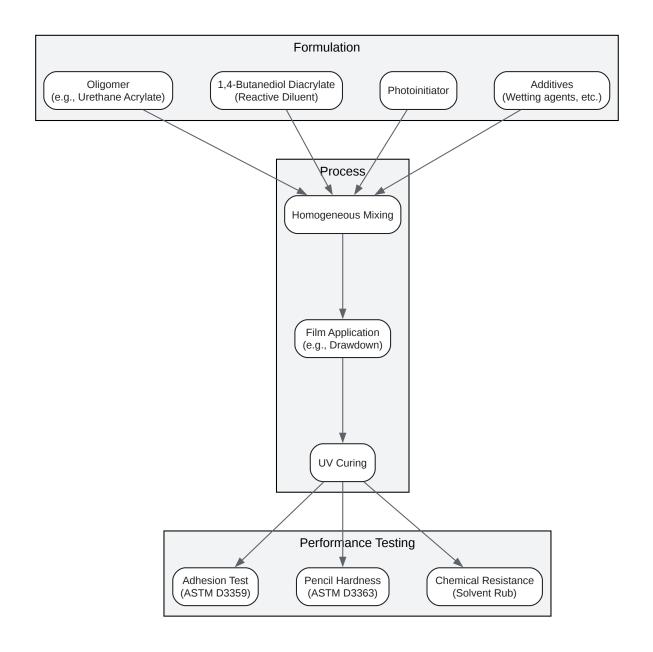
- Solvent (e.g., Methyl Ethyl Ketone MEK, Isopropyl Alcohol IPA)
- Cotton swabs or a cloth wrapped around a finger
- Timer

#### Procedure:

- Saturate a cotton swab or cloth with the test solvent.
- Place the saturated swab on the surface of the cured coating.
- Apply a consistent, moderate pressure and rub the surface back and forth (one double rub consists of one forward and one backward stroke).
- Continue rubbing until there is a breakthrough of the coating to the substrate or until a specified number of double rubs is reached.
- Record the number of double rubs required to cause failure. A higher number of rubs indicates better chemical resistance.

## **Visualizations**





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